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Compound of Interest

Compound Name: 4-Bromo-2-piperidinopyridine

Cat. No.: B1277909 Get Quote

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the target molecule, 4-
Bromo-2-piperidinopyridine, with its precursors, 2,4-dibromopyridine and piperidine. The

following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for each compound, offering a clear objective comparison of their

spectral features. This information is crucial for reaction monitoring, purity assessment, and

structural confirmation during the synthesis of 4-Bromo-2-piperidinopyridine.

Spectroscopic Data Summary
The key to differentiating the product from its precursors lies in the distinct changes observed in

their respective spectra. The substitution of the bromine atom at the 2-position of 2,4-

dibromopyridine with the piperidine ring results in characteristic shifts in the NMR spectra, the

appearance of new vibrational modes in the IR spectrum, and a predictable change in the

molecular weight and fragmentation pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. The comparison of ¹H and ¹³C NMR spectra is fundamental in confirming the successful

synthesis of 4-Bromo-2-piperidinopyridine.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

Piperidine ~2.79 m
H-2, H-6 (axial &

equatorial)

~1.58 - 1.46 m
H-3, H-4, H-5 (axial &

equatorial)

2,4-Dibromopyridine 8.21 d H-6

7.71 d H-3

7.43 dd H-5

4-Bromo-2-

piperidinopyridine
Predicted ~7.8-8.0 d H-6

Predicted ~6.7-6.9 d H-3

Predicted ~6.6-6.8 dd H-5

Predicted ~3.4-3.6 t Piperidine H-2', H-6'

Predicted ~1.5-1.7 m
Piperidine H-3', H-4',

H-5'

Note: Predicted chemical shifts for 4-Bromo-2-piperidinopyridine are based on typical values

for similar 2-aminopyridine derivatives.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

Piperidine 47.0, 27.2, 25.2 C-2/C-6, C-3/C-5, C-4

2,4-Dibromopyridine[1] 150.5 C-6

142.5 C-2

133.9 C-4

130.9 C-3

126.2 C-5

4-Bromo-2-piperidinopyridine Predicted ~160-162 C-2

Predicted ~150-152 C-6

Predicted ~138-140 C-4

Predicted ~115-117 C-5

Predicted ~108-110 C-3

Predicted ~45-47 Piperidine C-2', C-6'

Predicted ~25-27 Piperidine C-3', C-5'

Predicted ~24-26 Piperidine C-4'

Note: Predicted chemical shifts for 4-Bromo-2-piperidinopyridine are based on typical values

for similar 2-aminopyridine derivatives.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

introduction of the piperidine ring introduces characteristic C-H and C-N stretching and bending

vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound C-H (aliphatic)
C=N, C=C
(aromatic)

C-N C-Br

Piperidine
2935, 2853,

2803
- 1157 -

2,4-

Dibromopyridine
- ~1570, 1450 - ~670

4-Bromo-2-

piperidinopyridin

e

~2930, 2850 ~1600, 1480 ~1250 ~680

Note: Expected absorption bands for 4-Bromo-2-piperidinopyridine are based on the

combined features of the precursors.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic

peak.

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Piperidine 85 84, 70, 56, 43

2,4-Dibromopyridine[1] 235, 237, 239 156, 158, 77

4-Bromo-2-piperidinopyridine 241, 243
157, 159 (loss of piperidine),

84 (piperidine fragment)

Note: Predicted molecular ion and fragment ions for 4-Bromo-2-piperidinopyridine.

Synthetic Pathway and Experimental Workflow
The synthesis of 4-Bromo-2-piperidinopyridine from 2,4-dibromopyridine and piperidine is a

nucleophilic aromatic substitution reaction. The more reactive bromine atom at the 2-position is
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displaced by the secondary amine of piperidine.

Nucleophilic Aromatic Substitution2,4-Dibromopyridine

4-Bromo-2-piperidinopyridine

Base, Solvent, Heat

Piperidine

Click to download full resolution via product page

Caption: Synthesis of 4-Bromo-2-piperidinopyridine.

Experimental Protocols
General Synthesis of 4-Bromo-2-piperidinopyridine
This protocol describes a general procedure for the nucleophilic aromatic substitution of 2,4-

dibromopyridine with piperidine.

Materials:

2,4-Dibromopyridine

Piperidine

A suitable base (e.g., potassium carbonate, triethylamine)

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide

(DMSO))

Standard laboratory glassware and heating apparatus

Procedure:

In a round-bottom flask, dissolve 2,4-dibromopyridine (1 equivalent) in the chosen solvent.

Add the base (2-3 equivalents) to the solution.
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Add piperidine (1.1-1.5 equivalents) to the reaction mixture.

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl

acetate, dichloromethane).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2-
piperidinopyridine.

Spectroscopic Characterization
NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

IR Spectroscopy:

Sample Preparation: A small amount of the liquid sample can be analyzed as a thin film

between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet

or using an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Use electron ionization (EI) at 70 eV.

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragmentation patterns.

This guide provides a foundational spectroscopic comparison for researchers working with 4-
Bromo-2-piperidinopyridine and its precursors. The provided data and protocols will aid in

the successful synthesis and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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